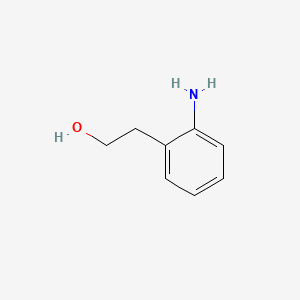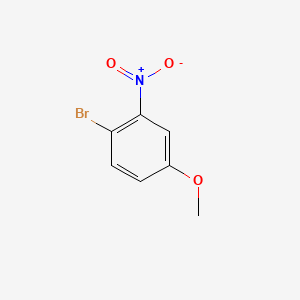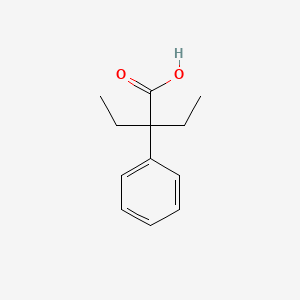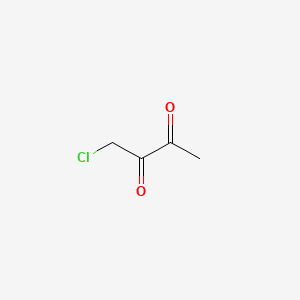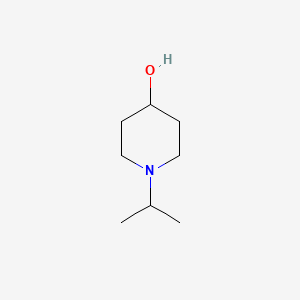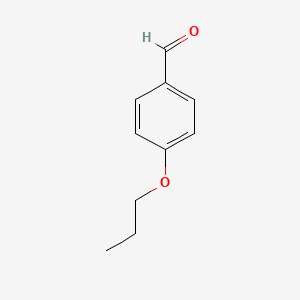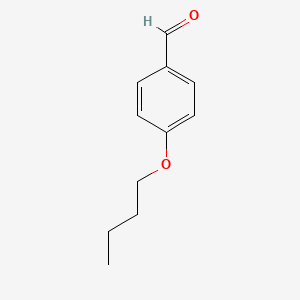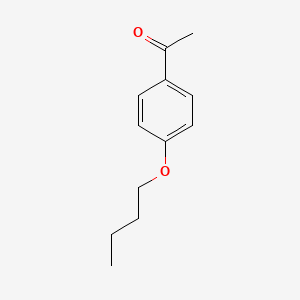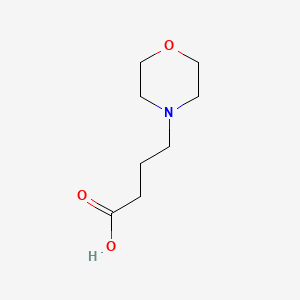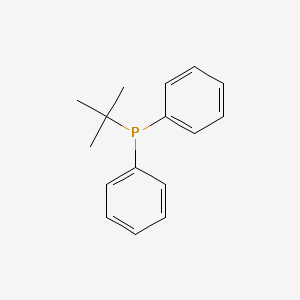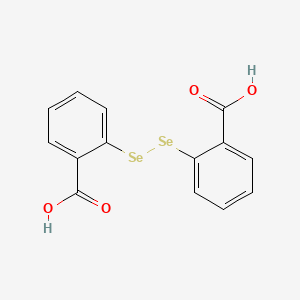
Bis(2-carboxyphenyl)diselenide
Vue d'ensemble
Description
Bis(2-carboxyphenyl)diselenide is a chemical compound with the molecular formula C14H10O4Se2 and a molecular weight of 400.15 . It is used for research purposes .
Synthesis Analysis
The synthesis of diselenides, such as Bis(2-carboxyphenyl)diselenide, can be performed by a simple and efficient synthetic route . The products are obtained in good yields and their structures are determined by 1H-NMR, 13C-NMR, and HRMS .Molecular Structure Analysis
The molecular structure of Bis(2-carboxyphenyl)diselenide consists of two carboxyphenyl groups linked by a diselenide bond . The X-ray structure of a similar compound showed non-bonded interaction between the selenium and the oxygen atom that are in close proximity .Chemical Reactions Analysis
Diselenides, including Bis(2-carboxyphenyl)diselenide, have been used in the synthesis of selenium heterocycles . They have been employed in reactions as catalysts, ionic liquids, and intermediates in total synthesis .Physical And Chemical Properties Analysis
Bis(2-carboxyphenyl)diselenide has a boiling point of 585.7ºC at 760 mmHg . The exact density and melting point are not available .Applications De Recherche Scientifique
Antimicrobial and Antiviral Properties
Bis(2-carboxyphenyl)diselenide has been studied for its potential antimicrobial and antiviral properties . The compound, particularly bis[2-(hydroxyphenylcarbamoyl)]phenyl diselenides, exhibited high antimicrobial activity against Gram-positive bacterial species (Enterococcus spp., Staphylococcus spp.), and some compounds were also active against Gram-negative E. coli and fungi (Candida spp., A. niger) . The majority of compounds demonstrated high activity against human herpes virus type 1 (HHV-1) and moderate activity against encephalomyocarditis virus (EMCV), while they were generally inactive against vesicular stomatitis virus (VSV) .
2. Synthesis of New Antimicrobial and Antiviral Diphenyl Diselenides The reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with various mono and bisnucleophiles such as aminophenols, phenols, and amines have been studied as a convenient general route to a series of new antimicrobial and antiviral diphenyl diselenides .
Development of Ebselenol-Derived Diselenides
Bis(2-carboxyphenyl)diselenide has been used in the development of seven new open-chain analogues of ebselenols . This was achieved through the reaction of bis[(2-chlorocarbonyl)phenyl)] diselenide with the corresponding anilines .
Synthesis of 2-Picolylamide-Based Diselenides
Bis(2-carboxyphenyl)diselenide has been used in the synthesis of 2-picolylamide-based diselenides . These new compounds showed promising activities when tested in different antioxidant assays .
Thiol Peroxidase-like (TPx) Activity
These amides exhibited strong thiol peroxidase-like (TPx) activity . In fact, one of the compounds showed 4.66 times higher potential than the classical standard i.e., diphenyl diselenide .
6. Inhibition of Iron (Fe)-Induced Thiobarbituric Acid Reactive Species (TBARS) Production One of the compounds significantly inhibited iron (Fe)-induced thiobarbituric acid reactive species (TBARS) production in rat’s brain homogenate .
Mécanisme D'action
Target of Action
Bis(2-carboxyphenyl)diselenide is a type of organoselenium compound Organoselenium compounds, in general, have been reported to exhibit anticancer and chemopreventive activity . They interact with diverse functional groups that contain selenium .
Mode of Action
Organoselenium compounds are known to exhibit strong thiol peroxidase-like (tpx) activity . This suggests that they may interact with thiol groups in biological systems, leading to changes in redox status and potentially exerting antioxidant effects .
Biochemical Pathways
Organoselenium compounds are known to modulate redox status . This suggests that they may affect pathways related to oxidative stress and antioxidant defense.
Result of Action
Organoselenium compounds, including Bis(2-carboxyphenyl)diselenide, have shown promising activities when tested in different antioxidant assays . They exhibit strong thiol peroxidase-like (TPx) activity . One of the compounds showed 4.66 times higher potential than the classical standard i.e., diphenyl diselenide . The same compound significantly inhibited iron (Fe)-induced thiobarbituric acid reactive species (TBARS) production in rat’s brain homogenate .
Action Environment
The antioxidant activity of organoselenium compounds suggests that they may be influenced by factors such as oxidative stress levels and the presence of reactive oxygen species .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-carboxyphenyl)diselanyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4Se2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOVQKHBCWQFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[Se][Se]C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215435 | |
| Record name | Benzoic acid, 2,2'-diselenobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-carboxyphenyl)diselenide | |
CAS RN |
6512-83-0 | |
| Record name | 2,2′-Diselenobis[benzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6512-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,2'-diselenobis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006512830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,2'-diselenobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




